Theobromine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 330 mg/L at 25 °C

In water, 500 mg/L, temp not specified

Slightly soluble in water

One gram dissolves in about 200 mL water, 150 mL boiling water

For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page.

0.33 mg/mL at 25 °C

Synonyms

Canonical SMILES

Cognitive Enhancement in Neuroscience

Scientific Field: Neuroscience

Application Summary: Theobromine has been studied for its potential to improve cognitive functions. It activates pathways in the brain that are associated with working memory and learning.

Methods of Application: In a study, Wistar rats were divided into two groups: control and Theobromine-fed. The Theobromine group received a diet supplemented with 0.05% Theobromine for 73 days. Cognitive functions were assessed using behavioral tests such as the radial arm maze, novel object recognition, and Y-maze tests.

Results: The results showed that Theobromine ingestion improved working memory. This was evidenced by increased levels of phosphorylated CaMKII and CREB, and BDNF in the medial prefrontal cortex of Theobromine-fed rats compared to controls .

Neuroprotection in Molecular Biology

Scientific Field: Molecular Biology

Application Summary: Theobromine targets adenosine receptors, which play a crucial role in synaptic transmission and plasticity, and has implications for neuroprotection in conditions like Alzheimer’s disease.

Methods of Application: Electrophysiological recordings from mouse hippocampal synapses were used to analyze the impact of Theobromine on synaptic transmission and plasticity. Theobromine at a concentration of 30 μM was applied, and its effects were observed in the presence and absence of adenosine receptor antagonists.

Results: Theobromine facilitated synaptic transmission and decreased the magnitude of long-term potentiation (LTP), effects that were reversed by adenosine deaminase. It also prevented LTP deficits and neuronal loss in hippocampal slices and neuronal cultures exposed to Aβ 1–42 peptides, suggesting a neuroprotective role .

Antioxidant Activity in Pharmacology

Scientific Field: Pharmacology

Application Summary: Theobromine exhibits antioxidant properties, which can reduce cell toxicity and have therapeutic implications.

Methods of Application: The antioxidant activity of Theobromine was assessed using a hydro-alcoholic guaraná extract, which was tested for its ability to reduce cell toxicity caused by nitric oxide generation.

Results: Theobromine, along with other components of the guaraná extract, was effective in reducing cell toxicity, indicating its potential as an antioxidant agent .

Anti-Cancer Activity in Oncology

Scientific Field: Oncology

Application Summary: Theobromine-based derivatives have been designed to inhibit VEGFR-2, a key target in cancer therapy, particularly for its role in angiogenesis.

Methods of Application: New theobromine derivatives were synthesized and tested in vitro for their effectiveness against cancer cell lines, including MCF-7 and HepG2.

Results: Among the tested compounds, one derivative showed high cytotoxicity against HepG2 cells, with an IC50 value of 0.76 μM, indicating significant anti-cancer activity .

ADHD Treatment in Psychopharmacology

Scientific Field: Psychopharmacology

Application Summary: Theobromine has been investigated for its therapeutic effects on Attention-Deficit/Hyperactivity Disorder (ADHD). It modulates dopaminergic neural function in the prefrontal cortex, which is crucial for attention and behavior regulation.

Methods of Application: A study conducted on stroke-prone spontaneously hypertensive rats (SHR), an ADHD animal model, involved administering a diet containing 0.05% Theobromine for 40 days. Behavioral assessments like open-field tests and Y-maze tasks were conducted to evaluate hyperactivity and cognitive function.

Results: Chronic Theobromine administration significantly improved ADHD-like behaviors in SHR. It normalized dopamine concentrations and expression levels of tyrosine hydroxylase, dopamine receptor D2, dopamine receptor D4, SNAP-25, and BDNF in the prefrontal cortex .

Metabolic Modulation in Nutritional Science

Scientific Field: Nutritional Science

Application Summary: Theobromine is known to affect cell metabolism, which can have implications for energy balance and weight management.

Methods of Application: Theobromine’s impact on metabolism was studied through its interaction with ATP and its effects on DNA and RNA structure in cellular models.

Results: The findings suggest that Theobromine can form non-covalent stacking complexes with ATP, influencing cell metabolism and potentially offering benefits for metabolic health .

Management of Orthostatic Hypotension in Cardiovascular Pharmacology

Scientific Field: Cardiovascular Pharmacology

Application Summary: Theobromine has been utilized for its vasodilatory effects to manage orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing.

Methods of Application: Theobromine’s efficacy in managing orthostatic hypotension was assessed through clinical trials where its effects on blood pressure and heart rate were monitored in patients with this condition.

Results: Theobromine showed promise in managing orthostatic hypotension, helping to maintain stable blood pressure levels during postural changes .

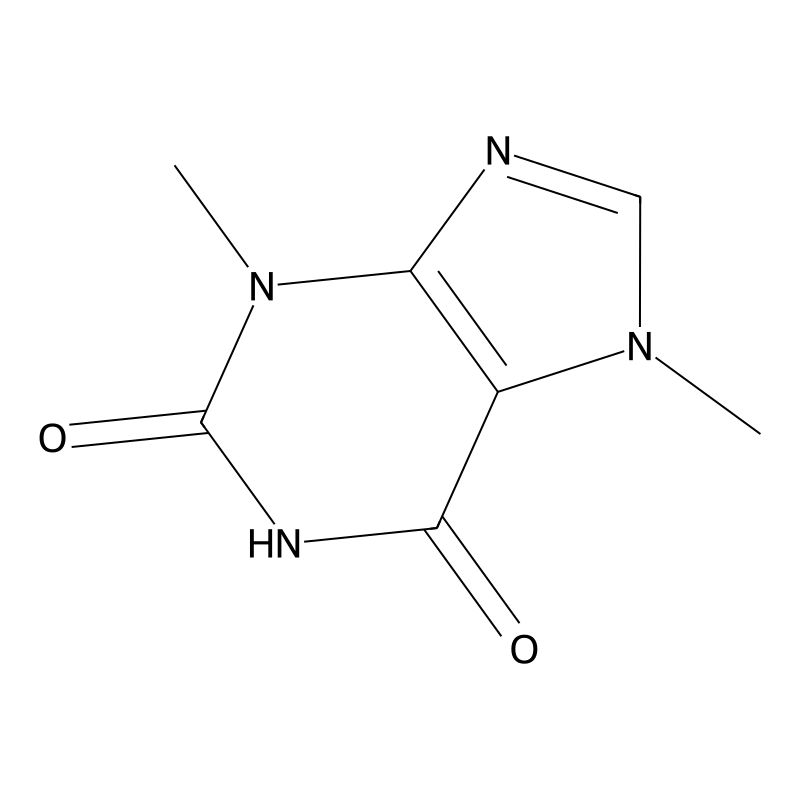

Theobromine, chemically known as 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a bitter alkaloid found primarily in cacao beans (Theobroma cacao), tea leaves (Camellia sinensis), and certain other plants. It is a white or colorless crystalline powder with a slight solubility in water (approximately 330 mg/L) and has a melting point of about 675°F (357°C) and a sublimation point between 554°F and 563°F (290°C to 295°C) . Theobromine is often associated with the pleasurable effects of chocolate consumption and contributes to its stimulating properties.

Theobromine acts as a mild stimulant in the central nervous system (CNS) by inhibiting the enzyme phosphodiesterase (PDE). This enzyme breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. By inhibiting PDE, theobromine increases cAMP levels, leading to effects like bronchodilation (relaxation of airways) and vasodilation (widening of blood vessels) []. Theobromine may also stimulate the release of dopamine and other neurotransmitters, contributing to its mood-boosting effects.

Theobromine is generally safe for human consumption in moderate amounts found in chocolate and cocoa products. However, high doses can cause toxicity, particularly in animals like dogs and cats, who are more sensitive to its effects []. Symptoms of theobromine poisoning can include vomiting, diarrhea, tremors, and hyperactivity.

Lethal Dose (LD50):

Flammability

Theobromine exhibits weakly acidic properties, allowing it to form salts with bases. It can also react with acids to form salts that decompose in aqueous solutions . When heated to decomposition, theobromine emits toxic nitrogen oxides . The compound is relatively stable under normal conditions but may degrade upon prolonged exposure to light .

Theobromine acts as a bronchodilator and has vasodilatory effects, promoting relaxation of vascular smooth muscle. It primarily functions as an antagonist at adenosine receptors, which plays a role in its stimulant effects. Unlike caffeine, theobromine does not cross the blood-brain barrier effectively, resulting in milder central nervous system stimulation without causing jitteriness or dependence . The elimination half-life of theobromine in humans is approximately 6 to 8 hours, and it is metabolized predominantly in the liver .

Theobromine can be synthesized through various methods, including:

- Extraction from Cacao: The primary method involves extracting theobromine from cacao beans, where it is naturally present at concentrations of about 1.5% to 3% .

- Chemical Synthesis: The synthesis from xanthine was first reported by Hermann Emil Fischer in 1882. This process typically involves methylation reactions on xanthine derivatives to produce theobromine .

- Biosynthesis: In plants, theobromine is biosynthesized from xanthosine through a series of enzymatic reactions involving methylation steps that convert xanthosine into 7-methylxanthosine and subsequently into theobromine .

Theobromine has been studied for its interactions with various drugs and biological systems:

- It may increase the excretion rate of certain medications like Amrinone, potentially reducing their efficacy .

- Research indicates that while it does not significantly induce chromosomal aberrations in human cells, it can cause sister chromatid exchanges under specific conditions .

- The compound's metabolism leads to various metabolites such as 7-methylxanthine and 3-methylxanthine, which are also biologically active .

Theobromine shares structural similarities with other methylxanthines, notably caffeine and theophylline. Below is a comparison highlighting their unique features:

| Compound | Chemical Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Theobromine | C₇H₈N₄O₂ | Found in cacao; mild stimulant; does not cross blood-brain barrier | Less potent than caffeine; promotes heart health |

| Caffeine | C₈H₁₀N₄O₂ | Found in coffee; strong stimulant; crosses blood-brain barrier | Can cause jitteriness; addictive properties |

| Theophylline | C₇H₈N₄O₂ | Used for asthma treatment; relaxes bronchial muscles | More potent bronchodilator than theobromine |

| Paraxanthine | C₇H₈N₄O₂ | Metabolite of caffeine; enhances lipolysis | Less studied; contributes to caffeine effects |

| 7-Methylxanthine | C₇H₈N₄O₂ | Intermediate metabolite of both caffeine and theobromine | May have similar effects but less potent |

While these compounds share similar chemical structures, their pharmacological effects vary significantly due to differences in their ability to penetrate biological barriers and interact with receptors within the body. The unique profile of theobromine makes it particularly interesting for its health benefits without the adverse effects commonly associated with other stimulants like caffeine.

Role of Xanthosine as a Primary Metabolic Intermediate

Xanthosine serves as the fundamental precursor for theobromine biosynthesis in both tea (Camellia sinensis) and cacao (Theobroma cacao) plants [1] [2] [3]. This nucleoside represents the critical branch point where purine nucleotide degradation products enter the secondary metabolite pathway for alkaloid production [4]. The conversion of xanthosine to 7-methylxanthosine represents the first committed step in the theobromine biosynthetic pathway, catalyzed by xanthosine N-methyltransferase [5] [6].

Research has demonstrated that xanthosine originates from inosine-5'-monophosphate through the action of inosine-5'-monophosphate dehydrogenase, establishing the connection between primary purine metabolism and secondary alkaloid biosynthesis [2]. In Theobroma cacao, the major sites of theobromine biosynthesis are concentrated in young pericarp tissues and cotyledons of developing fruits, where xanthosine availability directly correlates with alkaloid accumulation patterns [7]. Studies using radioactive tracer experiments with adenine-[8-14C] and guanine-[8-14C] have confirmed that xanthosine serves as the preferred substrate over other purine nucleotides and nucleosides for initiating the methylation cascade [8] [9].

The specificity of xanthosine methyltransferase for xanthosine over alternative substrates such as xanthine, xanthosine monophosphate, or hypoxanthine has been conclusively demonstrated through enzymatic assays [10] [9]. This substrate specificity ensures that the methylation pathway proceeds efficiently from xanthosine to 7-methylxanthosine, maintaining the fidelity of the biosynthetic route. The enzyme exhibits optimal activity at pH 8.4 and requires S-adenosyl-L-methionine as the methyl donor, with apparent Km values indicating high affinity for xanthosine [10].

Methyltransferase Activity and Gene Regulation

The sequential methylation of purine alkaloid precursors involves a coordinated network of N-methyltransferases that exhibit distinct substrate specificities and regulatory mechanisms [11] [5] [12]. Theobromine synthase, encoded by the gene TbS, catalyzes the conversion of 7-methylxanthine to theobromine through N3-methylation, representing the penultimate step in caffeine biosynthesis or the terminal step in theobromine-accumulating species [11] [6].

In Camellia sinensis, the transcriptional regulation of theobromine biosynthesis involves a sophisticated regulatory network centered on the transcription factor CsMYB114 [11] [13] [12]. This MYB-type transcription factor directly binds to the promoter region of the theobromine synthase gene CsTbS, activating its transcription through recognition of specific DNA motifs [11]. Dual luciferase assays, yeast one-hybrid assays, and electrophoretic mobility shift assays have confirmed the direct interaction between CsMYB114 and the CsTbS promoter, establishing a direct regulatory relationship [11] [13].

The regulation of CsMYB114 itself occurs through post-transcriptional mechanisms involving microRNA828a (miR828a), which directly cleaves the mRNA of CsMYB114 [11] [13]. This regulatory cascade creates a negative feedback loop where miR828a→CsMYB114→CsTbS controls theobromine production levels. Antisense oligonucleotide experiments targeting CsMYB114 expression resulted in a 70.21% reduction in theobromine content, demonstrating the critical role of this transcription factor in alkaloid biosynthesis [11] [13].

The methyltransferase enzymes involved in theobromine biosynthesis exhibit specific kinetic properties that determine the efficiency of the pathway [14] [5]. Theobromine synthase shows high affinity for 7-methylxanthine with optimal enzymatic parameters, while caffeine synthase demonstrates dual functionality, capable of both theobromine synthesis from 7-methylxanthine and caffeine synthesis from theobromine [5] [15]. Gene expression analysis has revealed that at least 13 TCS-like N-methyltransferase genes may function redundantly in tea plants, creating a complex metabolic network that ensures robust alkaloid production [16].

Transcriptomic studies have identified additional regulatory factors including TCS-4 and TCS-8 isoforms, which show differential expression patterns and enzymatic activities [16]. While TCS-4 exhibits minimal detectable activity, TCS-8 demonstrates N-methyltransferase activity toward multiple substrates, supporting the hypothesis of functional redundancy in the methylation network [16]. The coordinated expression of these genes responds to developmental cues and environmental conditions, with young tissues showing higher expression levels corresponding to peak alkaloid accumulation [7] [12].

Catabolic Pathways and Environmental Degradation

Microbial Degradation Mechanisms

Microbial degradation of theobromine proceeds through distinct enzymatic pathways that involve N-demethylation and oxidative mechanisms [14] [17] [18] [19]. Bacterial degradation systems, exemplified by Pseudomonas putida CBB5, utilize a comprehensive N-demethylation pathway employing five specific enzymes: NdmABCDE [14] [18]. This pathway represents the most thoroughly characterized microbial system for theobromine catabolism, involving sequential demethylation reactions that ultimately convert theobromine to xanthine [14] [20].

The N-demethylation pathway initiates with NdmA, a Rieske [2Fe-2S] monooxygenase that catalyzes N1-demethylation of caffeine to theobromine, although in theobromine degradation this enzyme primarily functions in reverse metabolic contexts [14] [18]. NdmB specifically catalyzes N3-demethylation of theobromine to 7-methylxanthine, representing the primary degradation step for theobromine in bacterial systems [14] [17]. The kinetic parameters of NdmB demonstrate high efficiency for theobromine as substrate, with Km values of 25 ± 5 μM and kcat values of 46 ± 1.9 min⁻¹ [14].

Engineered Escherichia coli strains expressing NdmB and NdmD genes have been developed for biotechnological production of 7-methylxanthine from theobromine [17]. The strain pBDdDB achieved complete conversion of 0.5 mM theobromine to 7-methylxanthine within two hours under optimal conditions, demonstrating the efficiency of the bacterial N-demethylation system [17]. This biotechnological application illustrates the potential for microbial systems to selectively modify purine alkaloid structures through controlled enzymatic processes [17].

Filamentous fungi present alternative degradation mechanisms that combine N-demethylation with direct oxidation pathways [21] [19]. Aspergillus sydowii PT-2 demonstrates selective N-demethylation at the N7 position, producing 3-methylxanthine as the major metabolite, while Aspergillus tamarii PT-7 exhibits dual pathway utilization involving both N-demethylation and oxidation reactions [19]. These fungal systems produce diverse metabolites including 3,7-dimethyluric acid, 3-methylxanthine, 7-methylxanthine, 3-methyluric acid, xanthine, and uric acid, indicating multiple simultaneous degradation routes [19].

The efficiency of fungal degradation systems varies significantly among species, with A. sydowii PT-2 achieving 61-73% theobromine removal at high substrate concentrations and accumulating up to 177.12 ± 14.06 mg/L of 3-methylxanthine under optimized conditions [19]. Environmental factors including pH and metal ion availability significantly influence degradation efficiency, with pH 5 and Fe²⁺ supplementation promoting enhanced 3-methylxanthine production [19].

Ureide Pathway Integration in Nitrogen Metabolism

The integration of theobromine degradation with nitrogen metabolism occurs through the ureide pathway, which represents a critical mechanism for nitrogen recovery from purine alkaloid catabolism [22] [23] [24]. Following N-demethylation to xanthine, the degradation pathway converges with general purine catabolism through xanthine oxidase-mediated conversion to uric acid [14] [18] [25]. This oxidation step represents the entry point into the ureide pathway, which facilitates nitrogen recovery through a series of enzymatic transformations [22] [24].

Xanthine dehydrogenase catalyzes the oxidation of xanthine and methylxanthine derivatives to their corresponding uric acid forms, utilizing molybdenum and flavin adenine dinucleotide as cofactors [18] [25]. The broad substrate specificity of this enzyme enables the oxidation of various methylated xanthine intermediates produced during theobromine degradation, including 3-methylxanthine and 7-methylxanthine [18] [19]. This enzymatic flexibility ensures efficient channeling of degradation products into the nitrogen recovery pathway.

The ureide pathway proper begins with uricase-catalyzed oxidation of uric acid to allantoin, followed by allantoinase-mediated hydrolysis to allantoic acid [22] [24]. Allantoic acid serves as substrate for allantoate amidohydrolase, a manganese-dependent enzyme that produces S-ureidoglycine as the actual product rather than the previously assumed ureidoglycolate [22] [24]. This discovery, confirmed through nuclear magnetic resonance analysis, corrected the longstanding misunderstanding of this critical step in nitrogen recovery [22].

S-ureidoglycine aminohydrolase catalyzes the manganese-dependent hydrolysis of S-ureidoglycine, directly releasing ammonia while producing S-ureidoglycolate [22] [24]. This enzymatic step represents the actual point of nitrogen recovery, where the purine ring nitrogen becomes available as ammonia for reassimilation into primary metabolism [22]. In plants, both allantoate amidohydrolase and S-ureidoglycine aminohydrolase are localized in the endoplasmic reticulum, creating a spatially organized degradation compartment [22] [24].

Purity

Physical Description

Solid

Color/Form

White powder or monoclinic needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes 290-295 °C

Heavy Atom Count

Taste

Density

LogP

-0.78 (LogP)

-0.78

log Kow = -0.78

Decomposition

Forms salts which are decomposed by water, and compounds with bases which are more stable.

Appearance

Melting Point

357 °C

Storage

UNII

L25DVE67VM

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (16.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (51.74%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

Formerly, theobromine and its derivatives were used in diuretics, myocardial stimulants, vasodilators and smooth muscle relaxants. Theobromine salts (calcium salicylate, sodium salicylate and sodium acetate) were used previously to dilate coronary arteries at doses of 300 to 600 mg per day. There is no current therapeutic use of theobromine. /Former use/

VET: Diuretic, myocardial stimulant, vasodilator. /Former use/

/EXPL THER/ Cough is a common and protective reflex, but persistent coughing is debilitating and impairs quality of life. Antitussive treatment using opioids is limited by unacceptable side effects, and there is a great need for more effective remedies. The present study demonstrates that theobromine, a methylxanthine derivative present in cocoa, effectively inhibits citric acid-induced cough in guinea-pigs in vivo. Furthermore, in a randomized, double-blind, placebo-controlled study in man, theobromine suppresses capsaicin-induced cough with no adverse effects. We also demonstrate that theobromine directly inhibits capsaicin-induced sensory nerve depolarization of guinea-pig and human vagus nerve suggestive of an inhibitory effect on afferent nerve activation. These data indicate the actions of theobromine appear to be peripherally mediated. We conclude theobromine is a novel and promising treatment, which may form the basis for a new class of antitussive drugs.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03B - Low-ceiling diuretics, excl. thiazides

C03BD - Xanthine derivatives

C03BD01 - Theobromine

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DA - Xanthines

R03DA07 - Theobromine

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

1010-59-9

Absorption Distribution and Excretion

Theobromine is absorbed and distributed rapidly after oral administration to rats and equilibrates freely between plasma and testicular fluid.

Similar kinetic parameters were observed in male and female rabbits when theobromine was administered intravenously or orally at doses of 1 and 5 mg/kg bw, with complete gastrointestinal absorption. A reduction in the absorption rate constant was seen in rabbits when the dose was increased from 10 to 100 mg/kg bw. In spite of delayed gastrointestinal absorption at high doses, probably due to the low solubility of the compound, the absolute bioavailability of theobromine approached 100%. Labelled theobromine was almost completely absorbed after oral administration (1-6 mg/kg); the peak blood level tended to appear later with larger doses.

When theobromine was given as a single oral dose of 15-50 mg/kg bw to male dogs, peak plasma concentrations, with considerable individual variations, were observed within 3 hr. With a higher dose (150 mg/kg bw), the peak plasma concentrations were attained 14-16 hr later, showing delayed intestinal absorption. In rats, plasma protein binding was very low (8-17%) after oral administration of 1-100 mg/kg bw theobromine.

For more Absorption, Distribution and Excretion (Complete) data for 3,7-Dimethylxanthine (17 total), please visit the HSDB record page.

Metabolism Metabolites

The compounds identified in bile of phenobarbital-treated rats were 3,7-dimethyluric acid (64-76% of biliary radioactivity), dimethylallantoin (5-8%), 6-amino-5-(N-methylformylamino)- 1-methyluracil (10-17%) and theobromine (8-10%). In 3-methylcholanthrene-treated rats, urinary elimination of unchanged theobromine was reduced from 23-27% to only 2%, while excretion of 6-amino-5-(N-methylformylamino)-1- methyluracil was significantly increased. Only 3,7-dimethyluric acid was produced by liver microsomal incubation in control rats while phenobarbital and 3-methylcholanthrene pretreatment enhanced the biotransformation resulting in the production of all metabolites found in vivo as well as unknown polar compounds.

6-Amino-5-(N-methylformylamino)-1-methyluracil is quantitatively the most important theobromine metabolite in rats, accounting for 20-35% of urinary metabolites. The majority of theobromine-derived radioactivity in the feces of rats could be accounted for by 3,7-dimethyluric acid. The most extensive metabolism of theobromine was observed in rabbits and mice; male mice converted theobromine more extensively into this metabolite than did female mice. In contrast, oxidation of theobromine to 3,7-dimethyluric acid was significantly greater in female than in male rats. Rabbits and dogs metabolized theobromine primarily to 7-methylxanthine and 3-methylxanthine, respectively, and dogs excreted small quantities of an unidentified metabolite.

As a metabolite of caffeine, theobromine has been detected in variable amounts in plasma and urine of humans and different animal species.

For more Metabolism/Metabolites (Complete) data for 3,7-Dimethylxanthine (11 total), please visit the HSDB record page.

Theobromine has known human metabolites that include 7-Methylxanthine, 3,7-Dimethyluric acid, and 3-Methylxanthine.

Theobromine is a known human metabolite of caffeine.

Wikipedia

Acridine

Biological Half Life

The disposition half-life of theobromine averaged 7.1 +/- 2.1 hours ...

In dogs, an average plasma half-time of 17.5 hr was reported after single oral doses of theobromine ranging from 15 to 150 mg/kg bw. In rabbits, the mean elimination half-time was 4.3-5.6 hr for doses ranging from 1 to 100 mg/kg bw.

Use Classification

Cosmetics -> Skin conditioning

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Alkaloid found in cocoa and chocolate products.

Analytic Laboratory Methods

Method: AOAC 980.14; Procedure: liquid chromatographic method; Analyte: theobromine and caffeine; Matrix: cacao products; Detection Limit: not provided.

Clinical Laboratory Methods

Method: AOAC 949.16; Procedure spectrophotometric method; Analyte: phenobarbital and theobromine; Matrix: drugs; Detection Limit: not provided.

Storage Conditions

Interactions

Experiments were designed to determine the effects of feeding the methylxanthines caffeine, theobromine, or theophylline to 4- to 6-week-old males rats at a dietary level of 0.5 % for periods ranging from 14 to 75 weeks. In the first two experiments, Osborne-Mendel rats were fed the test substances alone or in combination with sodium nitrite to test the hypothesis that these amines might nitrosate in vivo to produce toxic nitrosamine compounds. The compounds failed to produce neoplastic or preneoplastic lesions, but a significant positive finding was the occurrence of severe bilateral testicular atrophy with aspermatogenesis or oligospermatogenesis in 85-100 % of the rats fed caffeine or theobromine. ...

The effects of allopurinol on the plasma clearance and metabolism of theobromine have been investigated under multiple-dosing conditions. Allopurinol had no effect on the clearance of theobromine, indicating that the elimination of this compound is dependent on enzyme systems other than xanthine oxidase, presumably the hepatic mixed-function oxidases. The excretion of 3-methylxanthine, 6-amino-5-(N-methylformylamino)-1-methyluracil, and unchanged theobromine were similarly unaffected by the allopurinol treatment. Although allopurinol abolished the formation of 7-methyluric acid (7MU) and increased the excretion of 7-methylxanthine (7MX), the metabolic clearance to (7MX + 7MU) was not significantly different with and without allopurinol. It is proposed that the secondary biotransformation of 7MX to 7MU is mediated by xanthine oxidase.

The compounds identified in bile of phenobarbital-treated rats were 3,7-dimethyluric acid (64-76% of biliary radioactivity), dimethylallantoin (5-8%), 6-amino-5-(N-methylformylamino)- 1-methyluracil (10-17%) and theobromine (8-10%). In 3-methylcholanthrene-treated rats, urinary elimination of unchanged theobromine was reduced from 23-27% to only 2%, while excretion of 6-amino-5-(N-methylformylamino)-1- methyluracil was significantly increased. Only 3,7-dimethyluric acid was produced by liver microsomal incubation in control rats while phenobarbital and 3-methylcholanthrene pretreatment enhanced the biotransformation resulting in the production of all metabolites found in vivo as well as unknown polar compounds.

Stability Shelf Life

Dates

The effect of theobromine on the in vitro de- and remineralization of enamel carious lesions

Anna K Thorn, Wei-Shao Lin, John A Levon, Dean Morton, George J Eckert, Frank LippertPMID: 34059300 DOI: 10.1016/j.jjodo.2020.100013

Abstract

This in vitro study investigated the effect of theobromine on the de- and remineralization of enamel carious lesions under plaque fluid-like conditions.Early carious lesions were created in 272 bovine enamel specimens and assigned to sixteen groups (n=17) based on Knoop surface microhardness (SMH). Lesions were demineralized again under plaque fluid-like conditions in the presence of fluoride (0.2 or 1ppm) and theobromine (0; 10; 100 or 200ppm) at different pH values (5.5 or 7.0) in a factorial design. SMH was determined again and percent SMH recovery (%SMHr) calculated. Three-way ANOVA was used for the fixed effects of fluoride, theobromine and pH levels to compare the differences between each level.

The three-way interaction was not significant (p=0.712). The two-way interaction between fluoride and pH was significant (p=0.030), whereas those between fluoride and theobromine as well as that for pH and theobromine were not (p=0.478 and p=0.998, respectively). Theobromine did not affect %SMHr at any of the tested concentrations. There were trends for the higher fluoride concentration and the higher pH resulting in more rehardening with the lesions exposed to 0.2ppm fluoride at pH 5.5 displaying significantly less rehardening than those exposed to 0.2ppm fluoride at pH of 7.0 and lesions exposed to 1ppm fluoride at pH of 5.5.

Theobromine, when continuously present in a plaque fluid-like medium at various concentrations and at different pH values, does not affect de- or remineralization of enamel carious lesions under the presently studied conditions.

Based on the presently available evidence, theobromine cannot be recommended as an anticaries agent.

TNF-α inhibition, antioxidant effects and chemical analysis of extracts and fraction from Brazilian guaraná seed powder

Kamilla Nunes Machado, Antony de Paula Barbosa, Aline Alves de Freitas, Luana Farah Alvarenga, Rodrigo Maia de Pádua, André Augusto Gomes Faraco, Fernão Castro Braga, Cristina Duarte Vianna-Soares, Rachel Oliveira CastilhoPMID: 33799249 DOI: 10.1016/j.foodchem.2021.129563

Abstract

Paullinia cupana Kunth., commonly named Guaraná, is a plant from Brazil used as stimulant. The aim of this study was to evaluate the potential of extracts and tannins-rich and methylxanthines-free fraction from guaraná in the anti-inflammatory and antioxidant effect in vitro. Extract 1 obtained good yields of tannins and methylxanthines and was used to identify a type-A procyanidin trimer by LC-ESI-MS. Fraction 4 was rich in tannins and absent of methylxanthines. The extracts and fraction exhibited strong capacity for scavenging DPPH radical with ICbetween 5.88 and 42.75-µg/mL and inhibited TNF-α release by LPS-activated THP-1 cells when compared with control cells and did not present toxicity to THP-1 cells. The fraction 4, rich in tannins, was highly active, with IC

5.88 µg/mL by DPPH method and inhibited TNF-α release in 83.50% at 90 µg/mL. These results reinforced potential anti-inflammatory of guaraná and data for new therapeutic approaches.

Oncopreventive effects of theanine and theobromine on dimethylhydrazine-induced colon cancer model

Sara Shojaei-Zarghani, Ahmad Yari Khosroushahi, Maryam RafrafPMID: 33360052 DOI: 10.1016/j.biopha.2020.111140

Abstract

Theanine and theobromine are abundantly present in tea and cocoa, respectively. This study was performed to assess the chemopreventive effects of these phytochemicals, alone or together, on dimethylhydrazine (DMH)-induced colon cancer. Thirty male Wistar rats were divided into five groups and subcutaneously injected with saline (negative control group) or 30 mg/kg DMH (the other groups) two times/week for 12 weeks. The negative and positive control animals were orally treated with drinking water, and the other groups were gavaged with theanine (400 mg/kg), theobromine (100 mg/kg), or their mixture for two weeks before and throughout the injection period. At the end of the study, the morphological and histopathological features, Ki-67 proliferation marker, and the expression of Akt/mTOR, JAK2/STAT3, MAPK/ERK, and TGF-β/Smad pathways were investigated. Theanine and theobromine, alone or together, reduced the number of cancerous and precancerous lesions, the volume of tumors, the Ki-67 immunostaining, and the expression of Akt/mTOR and JAK2/STAT3 oncogenic pathways. The simultaneous treatment was more effective in the down-regulation of Akt and mTOR compared to either theanine or theobromine alone. Theobromine administration also caused more inhibitory effects on the Ki-67 and Akt/mTOR expression than theanine. Besides, all dietary interventions increased the mRNA and protein expression of Smad2. In conclusion, theanine and theobromine, alone and in combination, inhibited tumorigenesis through down-regulation of the Akt/mTOR and JAK2/STAT3 pathways and an increment of the Smad2 tumor suppressor. The inhibition of the Akt/mTOR pathway was more pronounced by simultaneous treatment.Artificial Caries Lesion Characteristics after Secondary Demineralization with Theobromine-Containing Protocol

Hani M Nassar, Frank LippertPMID: 33435546 DOI: 10.3390/molecules26020300

Abstract

Developing artificial caries lesions with varying characteristics is needed to adequately study caries process in vitro. The objective of this study was to investigate artificial caries lesion characteristics after secondary demineralization protocol containing theobromine and fluoride. Sixty bovine enamel slabs (4 × 3 mm) were demineralized using a Carbopol-containing protocol for 6 days. A baseline area (2 × 3 mm) was protected with acid-resistant nail varnish, after which specimens were exposed for 24 h to a secondary demineralization protocol containing acetic acid plus one of four fluoride/theobromine combinations (= 15): theobromine (50 or 200 ppm) and fluoride (0 or 1 ppm). Specimens were sectioned and analyzed using transverse microradiography for changes in mineral content, lesion depth, and surface layer mineralization. Data was analyzed using paired t-test and analysis of variance followed by Bonferroni test at 0.05 significance level. After secondary demineralization, fluoride-containing groups had significantly deeper lesions (

= 0.002 and 0.014) compared to the group with 0 ppm fluoride and 50 ppm theobromine. Mineral content and lesion depth were significantly different compared to baseline for all groups. Theobromine did not show an added effect on mineral uptake. Theobromine-containing groups exhibited particularly deep lesions with a more uniform mineral profile in the presence of fluoride.

Aqueous extract of Paullinia cupana attenuates renal and hematological effects associated with ketoprofen

Caroline Belló, Ana Paula Prestes, Josiane Aparecida Schemberger, Ana Carolina Mendes Hacke, Romaiana Picada Pereira, Francine Alessandra Manente, Iracilda Zeppone Carlos, Cleverton Roberto de Andrade, Daniel Fernandes, Ivana Beatrice Manica da Cruz, Taís Cristina Unfer, José Carlos Rebuglio VellosaPMID: 33270240 DOI: 10.1111/jfbc.13560

Abstract

This study aimed to evaluate the effect of aqueous extract of Paullinia cupana (AEG) against ketoprofen side effects, through biochemical, hematological, and histological parameters. AEG showed antioxidant activity in the DPPHscavenging (IC

= 17.00 ± 1.00 µg/ml) and HPLC analysis revealed that this extract is constituted by antioxidants (caffeine, catechins, theobromine, and polyphenols). In vivo experiments in female Wistar rats demonstrated that alterations in urea, creatinine, and uric acid levels promoted (p < .05) by ketoprofen were reversed when AEG was co-administered. Ketoprofen significantly decreased the catalase levels of animal tissues (p < .05), which were restored when AEG was co-administered with the mentioned drug. Histological analysis showed that AEG protected tissues from damages caused by ketoprofen. Moreover, AEG reestablished the number of white blood cells, which had decreased when ketoprofen was administered. In conclusion, this study suggested that the association between ketoprofen and AEG may be an alternative to reduce health damages caused by this drug. PRACTICAL APPLICATIONS: Paullinia cupana, popularly known as guaraná, is commonly consumed as a beverage in Brazil and exhibits pharmacological and beneficial effects to humans. Ketoprofen is an efficacious drug employed in the treatment of inflammatory processes. However, this drug can cause several side effects in humans. Thus, the usage of natural products and plant extracts that can reduce such undesirable effects consists in a valuable strategy to be applied in therapeutic interventions.

Preparation of a toothpaste containing theobromine and fluoridated bioactive glass and its effect on surface micro-hardness and roughness of enamel

Imran Farooq, Abdul Samad Khan, Imran Alam Moheet, Emad AlshwaimiPMID: 33208577 DOI: 10.4012/dmj.2020-078

Abstract

The aim was to synthesize a toothpaste and analyze its effect on surface micro-hardness and roughness of enamel. Basic paste was prepared by using basic ingredients. Theobromine (0.2 wt%) and laboratory synthesized fluoridated-bioactive glass (F-BG, 4 wt%) were added to it. Post-demineralization, 36 enamel blocks were divided into six groups that were brushed with their respective toothpaste+artificial saliva (AS): group 1 (control): basic paste; group 2: basic paste+theobromine; group 3: commercial theobromine toothpaste; group 4: commercial BG toothpaste; group 5: basic paste+F-BG; and group 6: basic paste+theobromine+F-BG. On micro-hardness analysis, group 6 performed best, followed by group 4. Surface roughness results showed the maximum decrease in roughness values for group 6, followed by group 5. Treatment with toothpaste composition containing theobromine+F-BG resulted in the enamel's increased micro-hardness and decreased surface roughness.Simultaneous determination of theobromine, theophylline, and caffeine using a modified electrode with petal-like MnO

Nasrin Arefi Nia, Mohammad Mehdi Foroughi, Shohreh JahaniPMID: 33167259 DOI: 10.1016/j.talanta.2020.121563

Abstract

This study substantially synthesized the β-type MnOnano-flowers assembled by the hierarchical nano-sheets using a simplified hydro-thermal procedure. According to the FESEM images, MnO

nano-flower exhibited diameter of ∼800 nm and fabricated with a lot of irregular sheets as a petal-like structure with thickness of several nano-meters. Therefore, the study focused on the construction of an electro-chemical sensor to simultaneously determine theobromine (ThB), theophylline (ThP), as well as caffeine (CaF) on the basis of the β-type hierarchical structure of the MnO

nano-flowers (βH-MnO

-NF) modified electrode (βH-MnO

-NF/GCE). Analysis showed an acceptable linear association between the oxidation peak current and ThB, ThP and CaF concentration within the ranges between 0.01 and 320.0 μM with a limit of detection (LOD) equal to 8.7, 5.9, and 10.1 nM (S/N = 3), respectively. Additionally, this study intended to investigate ThB, Thp and CaF bio-availability in the five commercially available brands of the chocolate products and drug.

Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells

Daniel Janitschke, Anna A Lauer, Cornel M Bachmann, Martin Seyfried, Heike S Grimm, Tobias Hartmann, Marcus O W GrimmPMID: 33260941 DOI: 10.3390/ijms21239015

Abstract

Methylxanthines are a group of substances derived from the purine base xanthine with a methyl group at the nitrogen on position 3 and different residues at the nitrogen on position 1 and 7. They are widely consumed in nutrition and used as pharmaceuticals. Here we investigate the transcriptional regulation of 83 genes linked to Alzheimer's disease in the presence of five methylxanthines, including the most prominent naturally occurring methylxanthines-caffeine, theophylline and theobromine-and the synthetic methylxanthines pentoxifylline and propentofylline. Methylxanthine-regulated genes were found in pathways involved in processes including oxidative stress, lipid homeostasis, signal transduction, transcriptional regulation, as well as pathways involved in neuronal function. Interestingly, multivariate analysis revealed different or inverse effects on gene regulation for caffeine compared to the other methylxanthines, which was further substantiated by multiple comparison analysis, pointing out a distinct role for caffeine in gene regulation. Our results not only underline the beneficial effects of methylxanthines in the regulation of genes in neuroblastoma wild-type cells linked to neurodegenerative diseases in general, but also demonstrate that individual methylxanthines like caffeine mediate unique or inverse expression patterns. This suggests that the replacement of single methylxanthines by others could result in unexpected effects, which could not be anticipated by the comparison to other substances in this substance class.Methylxanthines and Neurodegenerative Diseases: An Update

Daniel Janitschke, Anna A Lauer, Cornel M Bachmann, Heike S Grimm, Tobias Hartmann, Marcus O W GrimmPMID: 33671099 DOI: 10.3390/nu13030803